N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 323.31 g/mol. This compound features a quinoline core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmacological studies.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as a carboxamide due to the presence of the carboxamide functional group, which is known for its biological activity.
The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide typically involves several steps:
Technical details such as reaction conditions (temperature, solvent choice) and purification methods (chromatography) play crucial roles in optimizing yield and purity.
The molecular structure of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide can be represented using various notations:
InChI=1S/C16H13N5O3/c1-9-6-13(20-23-9)15-19-14(24-21-15)8-18-16(22)11-2-3-12-10(7-11)4-5-17-12/h2-7,17H,8H2,1H3,(H,18,22)
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)NC=C4
The compound's structural data can be analyzed using computational chemistry tools to predict its reactivity and interaction with biological targets.
N-((3-(5-methylisoxazol-3-y)-1,2,4-oxadiazol-5-y)methyl)quinoline-2-carboxamide can undergo various chemical reactions typical for carboxamides and heterocycles:
Technical details regarding reaction mechanisms and conditions are essential for understanding how this compound can be modified for various applications.
The mechanism of action for N-((3-(5-methylisoxazol-3-y)-1,2,4-oxadiazol-5-y)methyl)quinoline-2-carboxamide is primarily studied in relation to its biological activity:
Data from pharmacological studies indicate that compounds with similar structures often exhibit anti-inflammatory or antimicrobial properties.
The physical properties include:
Chemical properties include stability under various pH conditions and reactivity towards electrophiles or nucleophiles. Relevant data on melting points and boiling points can be obtained through experimental studies.
N-((3-(5-methylisoxazol-3-y)-1,2,4-oxadiazol-5-y)methyl)quinoline-2-carboxamide has potential applications in:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1